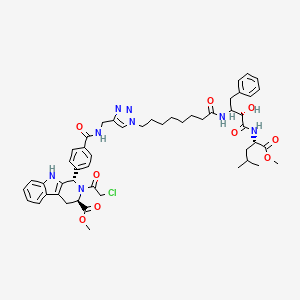

PROTAC GPX4 degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H61ClN8O9 |

|---|---|

Molecular Weight |

953.5 g/mol |

IUPAC Name |

methyl (1S,3R)-2-(2-chloroacetyl)-1-[4-[[1-[8-[[(3S)-3-hydroxy-4-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-4-oxo-1-phenylbutan-2-yl]amino]-8-oxooctyl]triazol-4-yl]methylcarbamoyl]phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C50H61ClN8O9/c1-31(2)25-40(49(65)67-3)55-48(64)46(62)39(26-32-15-9-8-10-16-32)53-42(60)19-11-6-5-7-14-24-58-30-35(56-57-58)29-52-47(63)34-22-20-33(21-23-34)45-44-37(36-17-12-13-18-38(36)54-44)27-41(50(66)68-4)59(45)43(61)28-51/h8-10,12-13,15-18,20-23,30-31,39-41,45-46,54,62H,5-7,11,14,19,24-29H2,1-4H3,(H,52,63)(H,53,60)(H,55,64)/t39?,40-,41+,45-,46-/m0/s1 |

InChI Key |

LUTJVHXGXLJMAW-VSVCEVJVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)[C@H]4C5=C(C[C@@H](N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4C5=C(CC(N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of PROTAC GPX4 Degrader-2: A Technical Guide to Induced Ferroptosis

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the mechanism of action of PROTAC GPX4 degrader-2. This guide provides a comprehensive overview of the core mechanisms, detailed experimental protocols, and quantitative data to facilitate further research and development in the field of targeted protein degradation and ferroptosis induction.

Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the prevention of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The targeted degradation of GPX4 using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy for various diseases, including cancer. This guide focuses on "this compound," a representative molecule, to elucidate the intricate molecular processes involved in its action.

Core Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This bifunctional molecule consists of three key components: a ligand that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The mechanism unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both GPX4 and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL), Cereblon (CRBN), or Cellular Inhibitor of Apoptosis Protein (cIAP)), forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the GPX4 protein. This results in the formation of a polyubiquitin (B1169507) chain on GPX4, marking it for degradation.

-

Proteasomal Degradation: The polyubiquitinated GPX4 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Induction of Ferroptosis: The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), a key event that triggers ferroptosis and subsequent cell death.

Some GPX4 degraders have also been observed to induce GPX4 degradation through the autophagy-lysosome pathway, highlighting a dual mechanism of action.[1][2][3]

Signaling Pathway and Experimental Workflow

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for evaluating PROTAC GPX4 degraders.

Quantitative Data Summary

The following table summarizes the quantitative data for several reported PROTAC GPX4 degraders, providing a comparative overview of their efficacy.

| Degrader Name | Warhead | E3 Ligase Ligand | Cell Line | DC50 | Dmax | IC50 | Reference |

| compound 18a | RSL3 | cIAP | HT1080 | 1.68 µM (48h) | 85% (48h) | 2.37 µM | [4] |

| ZX703 (5i) | ML210 | VHL | HT1080 | 0.135 µM | Not Reported | 2.137 µM (24h) | [2] |

| GDC-11 | ML162 derivative | CRBN | Not Specified | 33% degradation at 10 µM | Not Reported | 11.69 µM | [5] |

| dGPX4 | ML162 | CRBN | HT1080 | 200 nM | Not Reported | 300 nM | [6] |

| 8e | RSL3 | VHL | HT1080 | Not Reported | Not Reported | 58 nM | [1] |

| R17 | RSL3 | Lenalidomide (CRBN) | Not Specified | Nanomolar range | Not Reported | Not Reported | [7] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

1. Western Blot for GPX4 Degradation

-

Cell Lysis:

-

Treat cells with the PROTAC GPX4 degrader for the desired time points and concentrations.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:10,000) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine DC50 and Dmax values.

2. Cell Viability Assay (CCK-8 or MTT)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC GPX4 degrader for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 1-4 hours at 37°C. For MTT assays, add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

3. Lipid ROS Assay (C11-BODIPY 581/591)

-

Seed cells in a suitable plate for fluorescence microscopy or flow cytometry.

-

Treat the cells with the PROTAC GPX4 degrader for the desired time.

-

Incubate the cells with 1-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry. The oxidized probe fluoresces in the green channel (~510 nm), while the reduced probe fluoresces in the red channel (~590 nm).

-

An increase in the green-to-red fluorescence intensity ratio indicates an accumulation of lipid ROS.

This technical guide provides a solid foundation for understanding and investigating the mechanism of action of PROTAC GPX4 degraders. The detailed protocols and comparative data will be invaluable for researchers aiming to develop novel therapeutics targeting the GPX4-ferroptosis axis.

References

An In-depth Technical Guide to PROTAC GPX4 Degrader-2 (Compound 18a)

Discovery and Development of a Novel Ferroptosis-Inducing Agent

PROTAC GPX4 degrader-2, also identified as compound 18a, is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce ferroptosis in cancer cells by targeting Glutathione Peroxidase 4 (GPX4) for degradation. This technical guide provides a comprehensive overview of its discovery, chemical structure, and the methodologies used for its characterization.

Discovery:

Compound 18a was developed as part of a series of PROTACs synthesized by connecting the GPX4 inhibitor RSL3 to various E3 ubiquitin ligase ligands.[1] The primary goal was to create a molecule capable of hijacking the ubiquitin-proteasome system to induce the degradation of GPX4, a key regulator of ferroptosis.[1] Among the synthesized compounds, 18a, which utilizes a cIAP E3 ligase ligand, emerged as a potent and effective degrader of GPX4.[1]

Chemical Structure

The chemical structure of this compound (compound 18a) is presented below. It consists of three key components: a warhead that binds to the target protein (GPX4), a linker, and a ligand that recruits an E3 ubiquitin ligase.

(The specific chemical structure drawing for compound 18a from the primary literature by Haoze Song et al. is required to be inserted here. As a text-based AI, I cannot generate an image of the chemical structure. Please refer to the publication for the exact structural representation.)

Citation for the structure: Song, H., et al. (2024). A potent GPX4 degrader to induce ferroptosis in HT1080 cells. European Journal of Medicinal Chemistry, 265, 116110.

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 18a) in HT1080 human fibrosarcoma cells.

Table 1: Degradation and Anti-proliferative Activity

| Parameter | Value | Cell Line | Treatment Time |

| DC50 | 1.68 µM | HT1080 | 48 hours |

| Dmax | 85% | HT1080 | 48 hours |

| IC50 | 2.37 ± 0.17 µM | HT1080 | Not Specified |

Data sourced from Haoze Song et al., European Journal of Medicinal Chemistry, 2024.[1]

Signaling Pathway and Mechanism of Action

This compound induces ferroptosis through a targeted degradation mechanism. The signaling pathway involves the recruitment of the cIAP E3 ubiquitin ligase to GPX4, leading to its ubiquitination and subsequent degradation by the proteasome. The depletion of GPX4 results in an accumulation of lipid reactive oxygen species (ROS) and mitochondrial depolarization, culminating in ferroptotic cell death.[1]

Caption: Signaling pathway of this compound leading to ferroptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Chemical Synthesis of this compound (Compound 18a)

(The detailed, step-by-step synthesis protocol for compound 18a from the supplementary information of the primary literature by Haoze Song et al. is required to be inserted here. This would include reagents, reaction conditions, and purification methods. As a text-based AI, I cannot provide the exact synthesis scheme and experimental details without access to the full supplementary materials of the paper.)

Citation for the synthesis protocol: Song, H., et al. (2024). A potent GPX4 degrader to induce ferroptosis in HT1080 cells. European Journal of Medicinal Chemistry, 265, 116110 (see supplementary information).

Western Blot Analysis for GPX4 Degradation

Objective: To determine the degradation of GPX4 protein in HT1080 cells upon treatment with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture HT1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the indicated time points (e.g., 48 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice with RIPA lysis buffer containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Visualize the bands using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the GPX4 band intensity to the loading control.

-

Caption: Experimental workflow for Western Blot analysis of GPX4 degradation.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on HT1080 cells.

Protocol:

-

Cell Seeding:

-

Seed HT1080 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the respective wells. Include wells with DMSO as a vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Lipid Peroxidation Assay (C11-BODIPY 581/591)

Objective: To measure the accumulation of lipid reactive oxygen species (ROS) in HT1080 cells following treatment with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Seed HT1080 cells in a suitable format for fluorescence microscopy or flow cytometry (e.g., glass-bottom dishes or 6-well plates).

-

Allow cells to adhere overnight.

-

Treat the cells with this compound at the desired concentration and for the specified time. Include a vehicle control (DMSO).

-

-

Staining:

-

At the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Imaging or Flow Cytometry:

-

For Fluorescence Microscopy:

-

Wash the cells twice with PBS.

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with filters for both the oxidized (green fluorescence, ~488 nm excitation / ~510 nm emission) and reduced (red fluorescence, ~581 nm excitation / ~591 nm emission) forms of the probe.

-

-

For Flow Cytometry:

-

Wash the cells with PBS and detach them using trypsin.

-

Resuspend the cells in PBS.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.

-

-

-

Data Analysis:

-

For microscopy, observe the shift from red to green fluorescence as an indicator of lipid peroxidation.

-

For flow cytometry, quantify the increase in the green fluorescence signal in treated cells compared to the control. The ratio of green to red fluorescence can also be used for ratiometric analysis.

-

References

In-depth Technical Guide: Preliminary Investigations of "PROTAC GPX4 degrader-2" Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of "PROTAC GPX4 degrader-2," a novel proteolysis-targeting chimera designed to induce ferroptosis in cancer cells through the targeted degradation of Glutathione Peroxidase 4 (GPX4). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways.

Core Efficacy Data

The preliminary efficacy of this compound (also identified as compound 18a) has been evaluated in the human fibrosarcoma cell line HT1080. The key findings from these initial studies are summarized below.

| Parameter | Cell Line | Value | Duration | Description | Citation |

| DC50 | HT1080 | 1.68 µM | 48 hours | The concentration at which 50% of the target protein (GPX4) is degraded. | [1][2] |

| IC50 | HT1080 | 2.37 µM | Not Specified | The concentration at which 50% of cell proliferation is inhibited. | [2][3] |

| Dmax | HT1080 | 85% | 48 hours | The maximum percentage of GPX4 degradation observed. | [2] |

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and eliminate GPX4.[4][5][] This bifunctional molecule simultaneously binds to GPX4 and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the tagging of GPX4 with ubiquitin molecules, marking it for degradation by the proteasome.

The degradation of GPX4, a key enzyme that neutralizes lipid peroxides, leads to their accumulation within the cell.[1][2] This buildup of lipid reactive oxygen species (ROS) causes damage to cellular membranes, including the mitochondrial membrane, leading to its depolarization.[1][2] This cascade of events culminates in a specific form of programmed cell death known as ferroptosis.[1][2]

Signaling and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to assess the efficacy of this compound, the following diagrams have been generated.

Experimental Protocols

The following are detailed methodologies for the key experiments likely employed in the preliminary investigation of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: HT1080 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for the desired time period (e.g., 48 hours).

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan (B1609692) Crystal Formation: The plate is incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Western Blot for GPX4 Degradation

This technique is used to detect and quantify the levels of GPX4 protein.

-

Cell Lysis: HT1080 cells are treated with this compound for the specified duration. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GPX4 overnight at 4°C. An antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: The intensity of the GPX4 band is normalized to the loading control to quantify the extent of degradation.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe to measure lipid peroxidation.

-

Cell Treatment: HT1080 cells are treated with this compound as described previously.

-

Probe Loading: Cells are incubated with the C11-BODIPY 581/591 probe (typically 1-5 µM) for 30-60 minutes at 37°C.

-

Washing: The cells are washed with PBS to remove excess probe.

-

Analysis: The fluorescence is measured using a flow cytometer or a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

-

Quantification: The ratio of green to red fluorescence intensity is calculated as a measure of lipid peroxidation.

Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the fluorescent dye JC-1 to assess mitochondrial health.

-

Cell Treatment: HT1080 cells are treated with this compound.

-

JC-1 Staining: The cells are incubated with JC-1 dye (typically 1-5 µg/mL) for 15-30 minutes at 37°C.

-

Washing: The cells are washed with PBS.

-

Analysis: The fluorescence is analyzed by flow cytometry or fluorescence microscopy. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

-

Quantification: The ratio of red to green fluorescence intensity is determined to assess the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

The Advent of GPX4 Degraders: A Technical Guide to Inducing Lipid Peroxidation and Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) Peroxidase 4 (GPX4) is a critical selenoenzyme that serves as the primary scavenger of lipid hydroperoxides, acting as a central gatekeeper against ferroptosis—an iron-dependent, non-apoptotic form of regulated cell death. The targeted degradation of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, to overcome drug resistance. This technical guide provides an in-depth analysis of next-generation GPX4 degraders, using "PROTAC GPX4 degrader-2" as a representative archetype for these advanced molecules. We will explore the mechanism of action, present key quantitative data on their biological activity, detail essential experimental protocols for their evaluation, and visualize the underlying cellular pathways and workflows.

Introduction to GPX4 and Ferroptosis

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and the subsequent oxidative damage to cellular membranes. GPX4 plays a pivotal role in preventing this process by converting toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), using glutathione (GSH) as a cofactor.[1] Elevated GPX4 expression is observed in various cancers and is associated with resistance to therapy.[2] Therefore, targeting GPX4 to induce ferroptosis represents a powerful strategy to eliminate cancer cells, especially those that are resistant to conventional treatments.[3] While early efforts focused on inhibitors, targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs) and Hydrophobic Tagging (HyT) degraders, offer a more robust and sustained approach to eliminating GPX4 function.[2][4]

Mechanism of Action: PROTAC-Mediated GPX4 Degradation

A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the protein of interest (GPX4), a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a flexible linker connecting the two.[2] The PROTAC facilitates the formation of a ternary complex between GPX4 and the E3 ligase, leading to the polyubiquitination of GPX4. This ubiquitin tag marks GPX4 for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting GPX4 in ferroptosis and cancer: chemical strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of ML162-based glutathione peroxidase 4 (GPX4) degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Targeting GPX4 with PROTACs: A Technical Guide for Basic Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferroptosis is a regulated, iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1] A central regulator of this process is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides, thereby protecting cells from ferroptotic death.[2] Targeting GPX4 to induce ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to conventional therapies.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful approach to target GPX4. These heterobifunctional molecules induce the degradation of GPX4 rather than merely inhibiting its function, providing a distinct and potentially more effective and durable therapeutic modality.[5][6] This technical guide provides an in-depth overview of the basic research applications of GPX4-targeting PROTACs, detailing the core signaling pathways, summarizing key quantitative data, and providing standardized experimental protocols.

The Core Signaling Axis: System Xc⁻/GSH/GPX4

The canonical pathway for preventing ferroptosis is the System Xc⁻/glutathione (GSH)/GPX4 axis.[1] This pathway is crucial for maintaining cellular redox homeostasis by detoxifying lipid peroxides. GPX4 is the only enzyme capable of directly reducing phospholipid hydroperoxides within cellular membranes, making it the central gatekeeper against ferroptosis.[4]

The process involves several key steps:

-

Cystine Import : The System Xc⁻ antiporter, a cell surface transporter, imports extracellular cystine while exporting intracellular glutamate.[7]

-

GSH Synthesis : Inside the cell, cystine is reduced to cysteine, which is the rate-limiting precursor for the synthesis of the antioxidant glutathione (GSH).[8]

-

Lipid Peroxide Detoxification : GPX4 utilizes two molecules of GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby halting the lipid peroxidation chain reaction.[9][10]

Inhibition or degradation of any component in this axis, particularly GPX4, leads to the accumulation of lipid peroxides, culminating in membrane damage and cell death by ferroptosis.

PROTAC-Mediated Degradation of GPX4

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6] A GPX4-targeting PROTAC consists of three components: a ligand that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two.[6][11]

The mechanism of action is as follows:

-

Ternary Complex Formation : The PROTAC simultaneously binds to GPX4 and an E3 ligase, forming a ternary GPX4-PROTAC-E3 ligase complex.[6]

-

Ubiquitination : Within this complex, the E3 ligase tags GPX4 with a chain of ubiquitin molecules.[12]

-

Proteasomal Degradation : The polyubiquitinated GPX4 is then recognized and degraded by the 26S proteasome.[6]

-

PROTAC Recycling : After degradation, the PROTAC is released and can catalyze further rounds of degradation.

Some GPX4 degraders have also been shown to induce degradation through the autophagy-lysosome pathway, suggesting a dual mechanism of action.[6][13] By removing the entire GPX4 protein, PROTACs can overcome resistance mechanisms associated with traditional inhibitors that target the enzyme's active site.[6]

Quantitative Data on GPX4-Targeting PROTACs

Several GPX4-targeting PROTACs have been developed and evaluated in basic research settings. Their efficacy is typically measured by their ability to degrade GPX4 (DC₅₀: concentration for 50% degradation) and their cytotoxicity (IC₅₀: concentration for 50% inhibition of cell viability).

| Compound Name | GPX4 Ligand | E3 Ligase Recruited | Cell Line | DC₅₀ (µM) | IC₅₀ (µM) | Key Findings & Citations |

| GDC-11 | ML162 derivative | CRBN | Not Specified | ~6.7 (33% degradation at 10 µM) | 11.69 | Demonstrates a balanced profile of degradation and cytotoxicity.[5][11] |

| 8e | RSL3 | VHL | HT1080 | Not Reported | Not Reported | 2-3 times more potent than the parent inhibitor RSL3; degrades GPX4 via both UPS and autophagy pathways.[13] |

| 5i (ZX703) | ML210 | VHL | HT1080 | ~0.15 | Not Reported | Achieves significant GPX4 degradation in a dose- and time-dependent manner.[6] |

| dGPX4 | ML162 | CRBN | HT-1080 | Not Reported | Not Reported | Shows a five-fold enhancement of ferroptosis induction compared to the parent inhibitor ML162.[11][14] |

| DC-2 | ML210 | CRBN | Not Specified | Not Reported | Not Reported | Degrades GPX4 through both proteasomal and autophagic pathways.[15] |

| Au-PGPD | Peptide | MDM2 | Acute Lymphoblastic Leukemia (ALL) cells | Not Reported | Not Reported | A novel peptide-based PROTAC delivered via nanogold, designed to be selective for cancer cells with high MDM2 expression.[16] |

Key Experimental Protocols

Investigating the effects of GPX4-targeting PROTACs involves a series of standard and specialized assays. Below are detailed protocols for essential experiments.

General Experimental Workflow

A typical workflow for evaluating a novel GPX4 PROTAC involves cell culture, treatment, and subsequent analysis of protein degradation, cell viability, and ferroptosis induction.

Protocol: Western Blot for GPX4 Degradation

This protocol is used to quantify the reduction in GPX4 protein levels following PROTAC treatment.[17]

-

Materials:

-

6-well plates

-

Cancer cell line of interest (e.g., HT1080)

-

GPX4 PROTAC, vehicle control (DMSO), proteasome inhibitor (e.g., MG132), lysosome inhibitor (e.g., Chloroquine)

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GPX4, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with varying concentrations of the GPX4 PROTAC or controls for the desired time points (e.g., 12 or 24 hours). To confirm the degradation pathway, pre-treat cells with MG132 or Chloroquine for 1-2 hours before adding the PROTAC.[6]

-

Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-GPX4 and anti-GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ to determine the percentage of GPX4 degradation relative to the loading control.[6]

-

Protocol: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the PROTAC.[17]

-

Materials:

-

96-well plates

-

GPX4 PROTAC and controls

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the GPX4 PROTAC. Include vehicle control wells.

-

Incubation: Incubate for a predetermined period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. Calculate the IC₅₀ value from the dose-response curve.

-

Protocol: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key hallmark of ferroptosis, via flow cytometry.[6][17]

-

Materials:

-

6-well plates

-

GPX4 PROTAC and controls (e.g., RSL3 as positive, Ferrostatin-1 as rescue)

-

C11-BODIPY 581/591 probe

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the Western Blot protocol.

-

Probe Staining: Harvest the cells by trypsinization and wash with PBS. Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.

-

Incubation: Incubate for 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Flow Cytometry: Resuspend the cells in PBS for analysis. Use a flow cytometer to measure the fluorescence shift from red to green, which indicates lipid peroxidation. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green fluorescence signal indicates an accumulation of lipid ROS.

-

Basic Research Applications

Targeting GPX4 with PROTACs provides a powerful tool for basic research with several key applications:

-

Overcoming Drug Resistance: Cancer cells, particularly those in a therapy-resistant mesenchymal state, often exhibit a high dependency on GPX4 for survival.[4][18] GPX4 PROTACs can effectively eliminate these resistant cells by inducing ferroptosis, offering a strategy to overcome resistance to conventional chemotherapies and targeted agents.[9][13]

-

Studying Ferroptosis Mechanisms: GPX4 degraders are highly specific tools for inducing ferroptosis. Researchers can use them to study the downstream signaling events of ferroptosis, identify new biomarkers, and explore crosstalk with other cell death pathways like apoptosis and necroptosis.[5][7]

-

Validating GPX4 as a Therapeutic Target: The development of potent and selective GPX4 degraders helps validate GPX4 as a druggable target in various disease contexts, including different cancer types like acute lymphoblastic leukemia, and potentially in neurodegenerative or inflammatory diseases.[16][19]

-

Investigating the Ubiquitin-Proteasome System: The design and study of GPX4 PROTACs contribute to a broader understanding of E3 ligase biology, substrate specificity, and the intricacies of the ubiquitin-proteasome system.[12] The discovery that some PROTACs utilize dual degradation pathways (proteasome and lysosome) opens new avenues for research into cellular protein quality control.[6][13]

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]

- 8. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases [frontiersin.org]

- 13. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. esmed.org [esmed.org]

- 16. A GPX4 non-enzymatic domain and MDM2 targeting peptide PROTAC for acute lymphoid leukemia therapy through ferroptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

PROTAC GPX4 Degrader-2: A Technical Guide to Target Protein Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "PROTAC GPX4 degrader-2," a proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This document details the available data on its target protein binding, selectivity, and the experimental methodologies relevant to its characterization.

Core Concepts: PROTAC Technology and GPX4 as a Target

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from lipid peroxidation, a key event in a form of programmed cell death called ferroptosis. By degrading GPX4, PROTACs can induce ferroptosis, offering a promising therapeutic strategy for cancers that are resistant to other forms of cell death.

"this compound" (Compound 18a)

"this compound," also identified as compound 18a in scientific literature, is a potent degrader of GPX4[1][2]. It is synthesized by linking a derivative of the GPX4 inhibitor RSL3 to a ligand for the cellular inhibitor of apoptosis protein (cIAP) E3 ligase[1].

Quantitative Biological Activity

The following table summarizes the key quantitative data for "this compound" (Compound 18a) in the HT1080 fibrosarcoma cell line.

| Parameter | Value | Cell Line | Reference |

| DC50 (48h) | 1.68 µM | HT1080 | [1] |

| Dmax (48h) | 85% | HT1080 | [1] |

| IC50 (Cell Viability) | 2.37 ± 0.17 µM | HT1080 | [1] |

Note:

-

DC50 (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%.

-

Dmax is the maximum percentage of protein degradation achieved.

-

IC50 (Inhibitory Concentration 50) is the concentration of the degrader that inhibits a biological process (in this case, cell viability) by 50%.

Target Protein Binding and Selectivity

"this compound" achieves its effect by forming a ternary complex between GPX4 and the cIAP E3 ligase[1]. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme associated with the E3 ligase to lysine (B10760008) residues on the surface of GPX4, leading to its degradation.

Selectivity Profile

A comprehensive selectivity profile for "this compound" against a broad panel of other proteins is not publicly available at the time of this report. However, the selectivity of PROTACs is influenced by several factors, including the binding affinity of the warhead for the target protein, the choice of E3 ligase, and the composition of the linker. As this degrader utilizes a derivative of RSL3, its off-target profile may share some similarities with other RSL3-based compounds. The recruitment of the cIAP E3 ligase can also influence selectivity, as the expression levels of cIAP can vary between different cell types and tissues.

Experimental Protocols

Detailed experimental protocols for the characterization of "this compound" are not fully provided in the primary literature. The following are representative protocols for key experiments used in the evaluation of PROTACs.

Western Blotting for GPX4 Degradation

This protocol is a standard method to determine the extent of target protein degradation.

Materials:

-

HT1080 cells

-

"this compound" (Compound 18a)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GPX4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of "this compound" for the desired time (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against GPX4 and a loading control overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control. Calculate the percentage of GPX4 degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay

This protocol measures the effect of the degrader on cell proliferation and viability.

Materials:

-

HT1080 cells

-

"this compound" (Compound 18a)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed HT1080 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of "this compound". Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.

Materials:

-

Purified recombinant GPX4 protein

-

Purified recombinant cIAP E3 ligase complex

-

E1 activating enzyme

-

E2 conjugating enzyme (specific for cIAP)

-

Ubiquitin

-

ATP

-

"this compound" (Compound 18a)

-

Reaction buffer

-

SDS-PAGE gels

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, cIAP E3 ligase, and GPX4 protein.

-

PROTAC Addition: Add "this compound" or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated GPX4.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving GPX4 and the experimental workflows for characterizing "this compound".

Caption: GPX4-mediated inhibition of ferroptosis.

References

Methodological & Application

Application Notes and Protocols for PROTAC GPX4 Degrader-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC GPX4 degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death, by reducing lipid hydroperoxides to non-toxic lipid alcohols.[3] By degrading GPX4, this PROTAC leads to an accumulation of lipid peroxides, ultimately triggering ferroptosis in cancer cells.[1] This makes this compound a valuable tool for studying ferroptosis and a potential therapeutic agent for cancers dependent on GPX4 for survival.

These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action

This compound is a heterobifunctional molecule. One end binds to the target protein, GPX4, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of GPX4, marking it for degradation by the proteasome. The degradation of GPX4 disrupts the cellular defense against lipid peroxidation, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.

Caption: GPX4 pathway and PROTAC-induced degradation.

Data Presentation

Quantitative Data Summary

The following table summarizes the degradation potential of this compound in a cancer cell line. This data should serve as a reference for designing dose-response experiments.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound (compound 18a) | HT-1080 | GPX4 Degradation | DC50 (48h) | 1.68 µM | [1] |

Experimental Protocols

Cell Culture and Seeding

Objective: To culture and seed cells for treatment with this compound.

Materials:

-

Human fibrosarcoma cell line (e.g., HT-1080)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (6-well for Western blotting, 96-well for viability assays)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture HT-1080 cells in T-75 flasks until they reach 70-80% confluency.

-

Aspirate the medium and wash the cells once with PBS.

-

Add trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete growth medium and collect the cell suspension.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Count the cells and determine viability.

-

Seed the cells into the appropriate plates at a predetermined density and allow them to adhere overnight.

Preparation and Treatment with this compound

Objective: To prepare and treat cells with this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

Complete growth medium

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Include a vehicle control (DMSO) at a final concentration equivalent to the highest PROTAC treatment.

-

Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Western Blotting for GPX4 Degradation

Objective: To assess the degradation of GPX4 protein following PROTAC treatment.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GPX4

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay

Objective: To determine the effect of GPX4 degradation on cell viability.

Materials:

-

96-well plates with treated cells

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Procedure:

-

After the desired incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence, absorbance, or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Lipid Peroxidation Assay

Objective: To measure the accumulation of lipid ROS, a hallmark of ferroptosis.

Materials:

-

Treated cells

-

Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

-

Flow cytometer or fluorescence microscope

Procedure:

-

At the end of the treatment period, add the lipid peroxidation sensor to the cells at the recommended concentration.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect the shift in fluorescence that indicates lipid peroxidation.

Caption: Workflow for cell-based assays with the degrader.

References

Application Notes and Protocols for PROTAC GPX4 Degrader-2 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of PROTAC GPX4 degrader-2 (also known as compound 18a), a proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4) and trigger ferroptosis.

This compound is a valuable tool for studying the role of GPX4 in cellular processes and for evaluating its potential as a therapeutic target in diseases such as cancer. This document outlines the essential in vitro assays to characterize the activity of this degrader, including its effects on cell viability, GPX4 protein levels, lipid peroxidation, and mitochondrial function.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in the HT1080 human fibrosarcoma cell line.

| Parameter | Cell Line | Value | Incubation Time | Citation |

| DC₅₀ (Degradation Concentration 50%) | HT1080 | 1.68 µM | 48 hours | [1][2][3] |

| Dₘₐₓ (Maximum Degradation) | HT1080 | 85% | 48 hours | [3] |

| IC₅₀ (Inhibitory Concentration 50%) | HT1080 | 2.37 ± 0.17 µM | Not Specified | [3] |

Signaling Pathway and Experimental Workflow

The degradation of GPX4 by this compound initiates a cascade of events culminating in ferroptotic cell death. The diagrams below illustrate the signaling pathway and a general experimental workflow for characterizing the effects of the degrader.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.

Protocol 1: Cell Viability Assay

This protocol is to determine the effect of this compound on cell proliferation and viability. A common method is the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., HT1080)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 to 10 µM. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the degrader. Include a vehicle control (e.g., 0.1% DMSO).[4]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 2: Western Blot for GPX4 Degradation

This protocol is to quantify the degradation of GPX4 protein following treatment with the degrader.

Materials:

-

Treated cells from a 6-well plate

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-GPX4 and anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 24 or 48 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[5]

-

Analysis: Quantify the band intensities using image analysis software and normalize the GPX4 signal to the loading control (GAPDH).

Protocol 3: Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11.

Materials:

-

Treated cells in a suitable culture plate or dish

-

BODIPY™ 581/591 C11 (stock solution in DMSO)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Probe Loading: Add BODIPY™ 581/591 C11 to the cell culture medium at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.

-

Cell Harvesting and Washing (for Flow Cytometry): Harvest the cells, wash them with PBS, and resuspend them in fresh PBS.

-

Data Acquisition: Analyze the cells using a flow cytometer. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation. Alternatively, visualize the cells using a fluorescence microscope.[6]

Protocol 4: Mitochondrial Membrane Potential Assay

This protocol assesses mitochondrial depolarization, another key event in ferroptosis, using the JC-1 dye.

Materials:

-

Treated cells

-

JC-1 dye solution

-

Flow cytometer, fluorescence microscope, or microplate reader

Procedure:

-

Cell Treatment: Treat cells with this compound as required.

-

JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[7]

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Data Acquisition: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. Measure the fluorescence intensity using a suitable instrument. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

Application Note: Western Blot Protocol for Measuring GPX4 Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a central role in protecting cells from membrane lipid peroxidation, a key event in the iron-dependent cell death pathway known as ferroptosis.[1] By converting lipid hydroperoxides into non-toxic lipid alcohols, GPX4 is a master regulator of ferroptosis.[1][2] The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.[3] Consequently, inducing GPX4 degradation has emerged as a promising therapeutic strategy for targeting drug-resistant cancers and other diseases.[4][5]

GPX4 protein levels are tightly regulated by two major cellular degradation systems: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.[6][7] Understanding the specific pathway involved in GPX4 degradation under different stimuli or in response to novel therapeutics is critical for drug development and mechanistic studies. This document provides a detailed protocol for measuring GPX4 degradation using Western Blot analysis, including methods to determine protein half-life and distinguish between the UPS and autophagy-mediated pathways.

Signaling Pathways of GPX4 Degradation

GPX4 degradation can be initiated by various cellular stresses and small molecule inducers, proceeding primarily through two distinct pathways:

-

Ubiquitin-Proteasome System (UPS): In this pathway, GPX4 is tagged with ubiquitin molecules by E3 ubiquitin ligases (e.g., TRIM46).[6] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[7] The process can be promoted by inhibiting deubiquitinating enzymes (DUBs) that would otherwise remove the ubiquitin tags.[7]

-

Autophagy-Lysosome Pathway: This pathway involves the sequestration of GPX4 into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.[6] This process can be selective, involving autophagy receptors like TAX1BP1, or occur via chaperone-mediated autophagy (CMA), where chaperone proteins like HSP90 deliver GPX4 to the lysosome.[6][8]

Experimental Workflow

The general workflow involves treating cells with an agent that induces GPX4 degradation, collecting samples over a time course, and analyzing GPX4 protein levels by Western Blot. To determine the degradation pathway, parallel experiments are run with inhibitors of the proteasome (e.g., MG132) or autophagy (e.g., Chloroquine). A cycloheximide (B1669411) (CHX) chase assay is the gold standard for measuring protein half-life.[9][10]

References

- 1. GPX4 in cell death, autophagy, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cellular degradation systems in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

Application Notes and Protocols for In Vivo Experimental Design Using "PROTAC GPX4 degrader-2"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo experimental design and evaluation of "PROTAC GPX4 degrader-2," a proteolysis-targeting chimera designed to induce ferroptosis by degrading Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is a critical enzyme that protects cells from lipid peroxidation, and its degradation offers a promising therapeutic strategy for cancers resistant to conventional therapies.[][2][3] These guidelines are intended for researchers in oncology and drug development to assess the preclinical efficacy, pharmacokinetics, pharmacodynamics, and safety of this novel compound.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to GPX4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GPX4.[4][5][6] The depletion of GPX4 results in the accumulation of lipid peroxides, ultimately triggering a form of iron-dependent programmed cell death known as ferroptosis.[7][8]

Key Signaling Pathway

The degradation of GPX4 by this compound initiates a cascade of events leading to ferroptosis. The diagram below illustrates the central role of GPX4 in preventing lipid peroxidation and how its degradation disrupts this protective mechanism.

References

- 2. Measurement of lipid peroxidation in vivo: a comparison of different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The measurement of lipid peroxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPX4 knockdown suppresses M2 macrophage polarization in gastric cancer by modulating kynurenine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of in vivo lipid peroxidation and toxicological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC GPX4 Degrader-2 in Drug-Resistant Cancer Cell Lines

For Research Use Only.

Introduction

PROTAC GPX4 degrader-2, also identified as compound 18a, is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. In various cancer types, particularly those that have developed resistance to conventional therapies, upregulation of GPX4 has been observed as a key survival mechanism. By hijacking the ubiquitin-proteasome system, this compound targets GPX4 for degradation, leading to an increase in lipid-based reactive oxygen species (ROS), mitochondrial depolarization, and subsequent ferroptotic cell death.[1] This makes it a promising therapeutic strategy for overcoming drug resistance in cancer.

These application notes provide detailed protocols for utilizing this compound to study its effects on drug-resistant cancer cell lines, including methods for assessing cell viability, target degradation, and the induction of ferroptosis.

Product Information

| Product Name | This compound (compound 18a) |

| Mechanism of Action | Induces selective degradation of GPX4 via the ubiquitin-proteasome system, leading to ferroptosis.[1] |

| Target | Glutathione Peroxidase 4 (GPX4) |

| Biological Activity | Shows anti-proliferative effects and induces the accumulation of lipid peroxides and mitochondrial depolarization.[1] |

Data Presentation

The efficacy of this compound is demonstrated by its ability to induce GPX4 degradation (DC50) and inhibit cell proliferation (IC50). A related compound, GPX4 degrader 8e, has shown enhanced potency in drug-resistant cell lines compared to their wild-type counterparts, suggesting a promising avenue for this class of degraders.[2][3]

Table 1: Degradation and Anti-proliferative Activity of GPX4 Degraders

| Compound | Cell Line | DC50 (48h) | IC50 | Reference |

| This compound (18a) | HT1080 (Fibrosarcoma) | 1.68 µM | 2.37 µM | [1] |

| GPX4 degrader 8e | Resistant Tumor Cells | - | More potent than in wild-type cells | [2][3] |

Table 2: Representative Anti-proliferative Activity in Drug-Resistant vs. Sensitive Cancer Cell Lines (Illustrative Data)

| Cell Line | Cancer Type | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) |

| A549 / A549/R | Lung Adenocarcinoma | Erlotinib Resistance | > 10 µM (Erlotinib) | ~2.5 µM (this compound) |

| SKOV3 / SKOV3/CIS | Ovarian Cancer | Cisplatin Resistance | > 15 µM (Cisplatin) | ~3.0 µM (this compound) |

| A375 / A375/VEM | Melanoma | Vemurafenib Resistance | > 5 µM (Vemurafenib) | ~2.0 µM (this compound) |

Note: The data in Table 2 is illustrative and based on the demonstrated potential of GPX4 targeting in overcoming the indicated drug resistances. Actual IC50 values should be determined experimentally.

Signaling Pathways and Mechanisms

This compound induces cell death by degrading GPX4, a key negative regulator of ferroptosis. The degradation of GPX4 leads to an accumulation of lipid peroxides, which in the presence of iron, results in oxidative damage to the cell membrane and ultimately ferroptotic cell death. This mechanism is particularly effective in drug-resistant cancer cells that often exhibit an increased dependence on GPX4 for survival.

Caption: Mechanism of this compound induced ferroptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in drug-resistant cancer cell lines.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Drug-resistant and sensitive cancer cell lines

-

96-well plates

-

This compound

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with varying concentrations of the degrader (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

For MTT assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve formazan (B1609692) crystals.

-

Measure absorbance at 490 nm.

-

-

For CellTiter-Glo® assay:

-

Follow the manufacturer's instructions to measure luminescence.

-

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot for GPX4 Degradation

This protocol is to confirm the degradation of GPX4 protein following treatment with the PROTAC.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-GPX4 and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound at various concentrations for 24-48 hours.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect protein bands using a chemiluminescence imaging system.

-

Quantify band intensity to determine the extent of GPX4 degradation.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

Materials:

-

Treated cells

-

C11-BODIPY 581/591 fluorescent dye

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with this compound for a predetermined time. Include a positive control (e.g., RSL3) and a ferroptosis inhibitor control (e.g., Ferrostatin-1).

-

Incubate cells with 1-10 µM C11-BODIPY 581/591 for 30-60 minutes at 37°C.[4]

-

Wash cells twice with PBS.

-

Analyze by flow cytometry or fluorescence microscopy. Oxidation of the dye results in a shift from red to green fluorescence.

-

Quantify the increase in the green/red fluorescence ratio as an indicator of lipid peroxidation.

Mitochondrial Membrane Potential Assay (TMRE)

This assay measures the loss of mitochondrial membrane potential, another indicator of ferroptosis-induced cell stress.

Materials:

-

Treated cells

-

TMRE (Tetramethylrhodamine, Ethyl Ester) dye

-

FCCP (positive control for depolarization)

-

Assay buffer

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Treat cells with this compound.

-

Add TMRE dye to the cells at a final concentration of 200-1000 nM and incubate for 15-30 minutes at 37°C.[5]

-

Wash the cells with assay buffer.

-

Measure the fluorescence at an excitation/emission of ~549/575 nm.[5]

-

A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Troubleshooting

| Problem | Possible Cause | Solution |

| No GPX4 degradation observed | Insufficient concentration or incubation time. | Optimize degrader concentration and treatment duration. |

| Cell line is resistant to the E3 ligase recruited by the PROTAC. | Use a cell line with known expression of the relevant E3 ligase. | |